7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17380093
InChI: InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3
SMILES:
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

CAS No.:

Cat. No.: VC17380093

Molecular Formula: C8H10BrN3

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine -

Specification

Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
IUPAC Name 7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3
Standard InChI Key OTCDRZRXGWNSBV-UHFFFAOYSA-N
Canonical SMILES CN1CCNC2=C1N=CC(=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a bicyclic pyrido[2,3-b]pyrazine system, where the pyrazine ring is fused with a pyridine moiety. Key structural elements include:

  • Bromine atom at position 7, introducing electronegativity and steric bulk.

  • Methyl group at position 4, contributing to hydrophobic interactions.

  • Partially saturated tetrahydropyrido ring, enhancing conformational flexibility .

The SMILES notation (CC1=C(C=C2C(=N1)NCCN2)Br) and InChIKey (XWWXJBAANRSQOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀BrN₃
Molecular Weight228.09 g/mol
IUPAC Name7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS Registry Number1227075-76-4
Topological Polar Surface Area28.9 Ų

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 7-bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves multistep strategies, as exemplified in patent WO2015123505A1 :

  • Core Formation:

    • Cyclocondensation of brominated pyridine precursors with ethylenediamine derivatives under reflux in dioxane or dimethyl sulfoxide (DMSO).

    • Temperature control (0–80°C) to prevent decomposition .

  • Functionalization:

    • Reductive amination or alkylation to introduce the methyl group at position 4.

    • Palladium-catalyzed cross-coupling for bromine insertion .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1DMSO, NaH, 70°C, 12h45%
2CH₃I, K₂CO₃, DMF, rt62%
3NBS, AIBN, CCl₄, reflux38%

Physicochemical and ADMET Profiling

Solubility and Lipophilicity

  • LogP: 2.1 (predicted), indicating moderate lipophilicity.

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), suitable for oral formulations .

Metabolic Stability

Microsomal studies of analogs show:

  • t₁/₂ = 45 min (human liver microsomes).

  • Primary metabolic pathways: CYP3A4-mediated oxidation and glucuronidation.

Future Directions and Challenges

Optimization Opportunities

  • Bromine Replacement: Substituting bromine with trifluoromethyl groups to enhance metabolic stability.

  • Stereochemical Control: Exploring enantioselective synthesis to improve target specificity .

Preclinical Development Gaps

  • In vivo pharmacokinetics and blood-brain barrier penetration remain uncharacterized.

  • Toxicology profiles require evaluation to mitigate off-target effects.

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